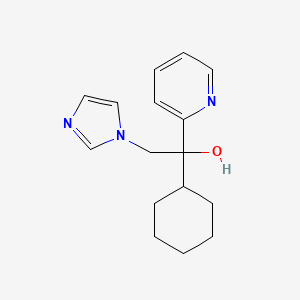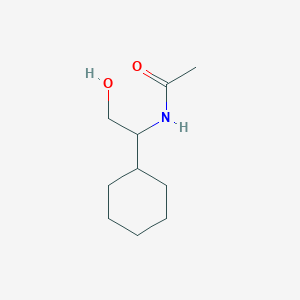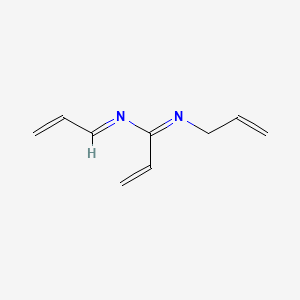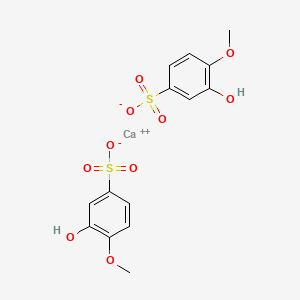
Dinordrin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinordrin II is a synthetic compound belonging to the class of norsteroids. It has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is known for its complex synthesis and the ability to undergo various chemical reactions, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of Dinordrin II involves a series of complex chemical reactions. One of the primary methods for its preparation is through the total synthesis route, which is both flexible and stereoselective . The process begins with the formation of a tricyclic intermediate, followed by several steps of hydroxylation, alkylation, and dienedione formation . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Dinordrin II undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce new functional groups, further modifying the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Dinordrin II has a wide range of applications in scientific research. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms . Its unique structure makes it an excellent candidate for exploring new synthetic methodologies and developing novel compounds.
In biology and medicine, this compound is used to investigate its potential therapeutic effects. Research has shown that it may have applications in treating certain diseases due to its ability to interact with specific molecular targets . Additionally, its structural properties make it a valuable tool for studying the interactions between small molecules and biological macromolecules.
In the industrial sector, this compound can be used as a precursor for the synthesis of other valuable compounds. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Dinordrin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
The molecular targets of this compound may include proteins involved in key biological functions, such as hormone receptors, enzymes, and ion channels. By influencing these targets, the compound can alter physiological responses and potentially provide therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Dinordrin II can be compared with other norsteroids and related compounds. Similar compounds include anordrin and homodinordrin, which share structural similarities but differ in their specific functional groups and stereochemistry
One of the unique aspects of this compound is its ability to undergo a wide range of chemical reactions, making it a versatile compound for research and industrial use. Its stereoselective synthesis and complex structure also set it apart from other similar compounds, providing opportunities for further exploration and development.
Eigenschaften
CAS-Nummer |
64675-10-1 |
|---|---|
Molekularformel |
C27H36O4 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
[(2S,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |
InChI |
InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
JJKGZDJEKZMGTD-DAPFTEBUSA-N |
Isomerische SMILES |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C[C@@](C4)(C#C)OC(=O)CC)C)C#C |
Kanonische SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)CC)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


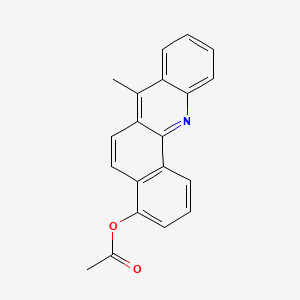
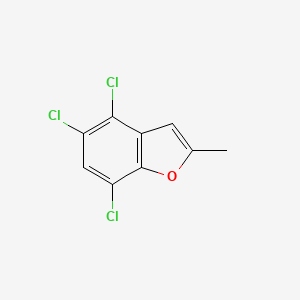
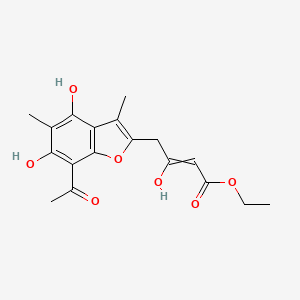
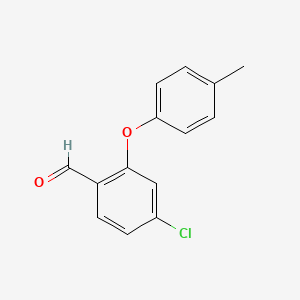

![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)

![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
